molecular formula C17H16N2O3S B2509946 N-(2-cyanophenyl)-4-(isopropylsulfonyl)benzamide CAS No. 919847-63-5

N-(2-cyanophenyl)-4-(isopropylsulfonyl)benzamide

Cat. No. B2509946
CAS RN: 919847-63-5
M. Wt: 328.39
InChI Key: OJNALSQBGJFDFD-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-4-(isopropylsulfonyl)benzamide, also known as CPI-455, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CPI-455 is a member of the benzamide family of compounds and has been shown to inhibit the activity of the bromodomain and extraterminal domain (BET) family of proteins. The BET proteins are involved in the regulation of gene expression and have been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease.

Scientific Research Applications

Heterocyclic Synthesis

N-(2-cyanophenyl)benzimidoyl chloride reacts with thioamides, yielding various cyclic products such as 3,1-benzothiazine, 1,3,5-benzotriazocine, and quinazoline. This demonstrates the compound's utility in synthesizing heterocyclic skeletons with potential applications in medicinal chemistry and drug design (Fathalla & Pazdera, 2002).

Chemosensors for Cyanide Detection

A series of N-nitrophenyl benzamide derivatives have been developed to detect cyanide in aqueous environments. These compounds exploit the strong affinity of cyanide toward the acyl carbonyl carbon, demonstrating high selectivity and offering a practical system for monitoring cyanide concentrations in water samples (Sun, Wang, & Guo, 2009).

Synthesis of Sulfonamides with Inhibitory Activity

Novel acridine and bis acridine sulfonamides were synthesized from 4-amino-N-(4-sulfamoylphenyl)benzamide. These compounds have shown effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII, illustrating potential for therapeutic application in managing conditions related to enzyme dysregulation (Ulus et al., 2013).

Synthesis of Aromatic Amide and Carboxyl Functionalized Polymers

The synthesis of N,N-diisopropyl-4-(1-phenylethenyl)benzamide and its subsequent reaction with poly(styryl)lithium led to the creation of ω-amidopolystyrene. This showcases a novel pathway to aromatic carboxyl chain-end functionalized polystyrene, opening new avenues in polymer science for creating materials with specific functional groups (Summers & Quirk, 1998).

properties

IUPAC Name

N-(2-cyanophenyl)-4-propan-2-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-12(2)23(21,22)15-9-7-13(8-10-15)17(20)19-16-6-4-3-5-14(16)11-18/h3-10,12H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNALSQBGJFDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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